molecular formula C16H8FN5O B4329372 8-(2-fluorophenyl)-4-oxa-3,5,7,9,16-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2,5,7,10,12,14-heptaene

8-(2-fluorophenyl)-4-oxa-3,5,7,9,16-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2,5,7,10,12,14-heptaene

Cat. No.: B4329372
M. Wt: 305.27 g/mol
InChI Key: BXOMYXRYFRNZCB-UHFFFAOYSA-N
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Description

5-(2-fluorophenyl)[1,2,5]oxadiazolo[3’,4’:4,5]pyrimido[1,6-a]benzimidazole is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a fluorophenyl group and an oxadiazolo-pyrimido-benzimidazole scaffold, which contribute to its distinctive chemical properties.

Preparation Methods

The synthesis of 5-(2-fluorophenyl)[1,2,5]oxadiazolo[3’,4’:4,5]pyrimido[1,6-a]benzimidazole typically involves multiple steps, including the formation of the oxadiazole ring and the subsequent attachment of the fluorophenyl group. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as the use of specific catalysts and solvents .

Chemical Reactions Analysis

5-(2-fluorophenyl)[1,2,5]oxadiazolo[3’,4’:4,5]pyrimido[1,6-a]benzimidazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered chemical properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 5-(2-fluorophenyl)[1,2,5]oxadiazolo[3’,4’:4,5]pyrimido[1,6-a]benzimidazole involves its ability to interact with mitochondrial membranes, leading to the uncoupling of oxidative phosphorylation. This results in increased mitochondrial respiration and energy expenditure . The compound targets specific molecular pathways, including the modulation of reactive oxygen species (ROS) and the activation of apoptotic pathways in certain cell types .

Properties

IUPAC Name

8-(2-fluorophenyl)-4-oxa-3,5,7,9,16-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2,5,7,10,12,14-heptaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8FN5O/c17-10-6-2-1-5-9(10)15-19-14-13(20-23-21-14)16-18-11-7-3-4-8-12(11)22(15)16/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXOMYXRYFRNZCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=NON=C3C4=NC5=CC=CC=C5N24)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(2-fluorophenyl)-4-oxa-3,5,7,9,16-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2,5,7,10,12,14-heptaene
Reactant of Route 2
8-(2-fluorophenyl)-4-oxa-3,5,7,9,16-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2,5,7,10,12,14-heptaene
Reactant of Route 3
8-(2-fluorophenyl)-4-oxa-3,5,7,9,16-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2,5,7,10,12,14-heptaene
Reactant of Route 4
Reactant of Route 4
8-(2-fluorophenyl)-4-oxa-3,5,7,9,16-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2,5,7,10,12,14-heptaene
Reactant of Route 5
8-(2-fluorophenyl)-4-oxa-3,5,7,9,16-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2,5,7,10,12,14-heptaene
Reactant of Route 6
8-(2-fluorophenyl)-4-oxa-3,5,7,9,16-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2,5,7,10,12,14-heptaene

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